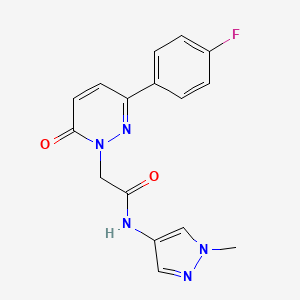
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a fluorophenyl group, and a pyrazolylacetamide moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the pyridazinone intermediate.
Attachment of the Pyrazolylacetamide Moiety: This is usually done via amide bond formation, where the pyrazole derivative reacts with the acyl chloride or ester of the pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts.
Biological Activity
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis generally involves multi-step organic reactions, including the formation of the pyridazinone core through cyclization and subsequent functionalization steps to introduce the fluorophenyl and pyrazolyl groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances lipophilicity and may influence binding affinity, while the pyridazinone core is essential for its pharmacological properties. The pyrazolyl moiety is thought to modulate the compound's selectivity towards certain biological targets, potentially impacting various signaling pathways.
Biological Activity
Research has indicated that this compound may exhibit multiple biological activities:
- Antidepressant Properties : Similar compounds have shown promise in modulating serotonin receptors (5-HT1A and 5-HT7), suggesting potential antidepressant effects. Studies on related compounds indicate that modifications in the structure can lead to significant changes in receptor affinity and efficacy .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The presence of the fluorophenyl group could enhance interactions with target proteins involved in cancer pathways .
Case Studies
-
Antidepressant Activity :
A study investigated a series of fluorinated derivatives for their ability to bind serotonin receptors. The findings indicated that alterations in substituents significantly affected receptor binding affinity and led to observable antidepressant-like behavior in animal models . -
Cancer Inhibition :
Another research effort focused on pyridazinone derivatives, revealing that certain modifications resulted in potent inhibition of cancer cell lines. The study highlighted the importance of the fluorine substituent in enhancing anticancer activity through improved receptor interactions .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is crucial:
Properties
Molecular Formula |
C16H14FN5O2 |
|---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C16H14FN5O2/c1-21-9-13(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
ALGCERWVPAJCOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















